molecular formula C14H12ClN3O B1456755 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine CAS No. 881844-11-7

4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine

Cat. No. B1456755
CAS RN: 881844-11-7
M. Wt: 273.72 g/mol
InChI Key: PRKHXXIHHSVLFA-UHFFFAOYSA-N
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Description

The compound “4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine” belongs to a class of organic compounds known as imidazopyridines, which are aromatic heterocyclic compounds containing an imidazole ring fused to a pyridine ring .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Chemical Synthesis and Precursor Roles

  • Regioselective Halogenation : The introduction of a chlorine atom into the imidazo[4,5-b]pyridine nucleus, as demonstrated in compounds like 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine, is a significant reaction in the field of chemical synthesis. This regioselective halogenation has been employed for the preparation of chloroimidazo[4,5-b]pyridine nucleosides, which serve as crucial precursors for other chemical compounds, such as 1-deazaadenosine (Itoh, Ono, Sugawara, & Mizuno, 1982).

Biological Activity and Potential Applications

  • Antimicrobial Properties : Some derivatives of imidazo[4,5-b]pyridine, which include the 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine structure, have been synthesized and evaluated for their potential antimicrobial activities. These compounds have shown promise as antimicrobial agents, indicating a potential application in the treatment of infections (Maheta, Patel, & Naliapara, 2012).

Photophysical Studies

  • Photophysical Characteristics : The study of photophysical properties of compounds related to 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine, like 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine, is significant. These studies help in understanding the behavior of these compounds under different light conditions, which can be crucial in the development of fluorescent probes and other applications in photochemistry (Behera, Karak, & Krishnamoorthy, 2015).

Catalysis and Synthesis Methods

  • Catalyzed Amidation for Synthesis : The use of copper- and palladium-catalyzed amidation reactions is an effective strategy for the synthesis of imidazo[4,5-c]pyridines, where derivatives of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine can be produced. These methods are crucial for the development of efficient and sustainable synthetic routes in organic chemistry (Wilson, Rosenberg, Kaminsky, & Clark, 2014).

Mechanism of Action

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, which can be either sn1 or sn2 . These reactions involve the transfer of a group from one molecule to another, which can lead to changes in the structure and function of the target molecule.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine . These factors can include temperature, pH, presence of other molecules, and the specific biological environment within the body.

properties

IUPAC Name

4-chloro-1-[(4-methoxyphenyl)methyl]imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)8-18-9-17-13-12(18)6-7-16-14(13)15/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKHXXIHHSVLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179473
Record name 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine

CAS RN

881844-11-7
Record name 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881844-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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